Product packaging for H-Dab(Fmoc)-OH(Cat. No.:CAS No. 117106-22-6)

H-Dab(Fmoc)-OH

Cat. No.: B3395778
CAS No.: 117106-22-6
M. Wt: 340.4 g/mol
InChI Key: SWKHFSHBIZGRLP-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Dab(Fmoc)-OH is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab), designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino function, allowing for strategic deprotection under basic conditions while the side-chain amine is typically protected with an acid-labile group like Boc. This orthogonal protection scheme is crucial for the sequential and controlled elongation of peptide chains, preventing unwanted side reactions. This building block is particularly valuable for introducing a positively charged, hydrophilic moiety into peptide sequences. Its primary research applications include the synthesis of antimicrobial peptides (AMPs), the study of protein-protein interactions, and the development of peptide-based bioconjugates and diagnostics. The side-chain amine offers a unique handle for further selective chemical modifications, such as the attachment of fluorescent labels, lipids, or other functional groups, facilitating the creation of complex peptide architectures. The product is supplied to the highest purity standards to ensure optimal coupling efficiency and the integrity of your synthetic peptides. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O4 B3395778 H-Dab(Fmoc)-OH CAS No. 117106-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c20-17(18(22)23)9-10-21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKHFSHBIZGRLP-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401155715
Record name (2S)-2-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117106-22-6
Record name (2S)-2-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117106-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for H Dab Fmoc Oh and Its Derivatives

Strategies for Alpha-Amino Protection (Fmoc Group)

The synthesis of H-Dab(Fmoc)-OH, also known as Nα-Fmoc-L-2,4-diaminobutyric acid, involves the selective protection of the alpha-amino group of L-2,4-diaminobutyric acid (L-Dab) with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a fundamental step in preparing Dab derivatives for solid-phase peptide synthesis (SPPS) benchchem.comchemimpex.comglpbio.comiris-biotech.de.

The typical procedure for Fmoc protection involves reacting L-Dab with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a suitable base, such as triethylamine (B128534) or sodium carbonate. The reaction is commonly carried out in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at controlled temperatures, often between 0-4°C, to minimize side reactions and ensure efficient protection of the alpha-amino group benchchem.comgoogle.com. For instance, a common method involves reacting L-Dab with Fmoc-Cl in a mixed solvent system of ethyl acetate, acetonitrile (B52724), and water, with reaction times ranging from 48 to 72 hours at 20-30°C google.com. Alternatively, Fmoc-Gln-OH can be used as a precursor, undergoing a reaction with iodobenzene (B50100) diacetate (DiPa) in a mixed solvent system to yield Fmoc-Dab-OH google.com.

Orthogonal Protection of the Gamma-Amino Side Chain

Following the protection of the alpha-amino group, the gamma-amino group of the diaminobutyric acid residue requires orthogonal protection to enable selective deprotection and subsequent functionalization during peptide synthesis. Several protecting groups are employed for this purpose, each offering distinct advantages and deprotection conditions.

Tert-Butoxycarbonyl (Boc) Protection Schemes

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under basic conditions and its facile removal under acidic conditions, typically using trifluoroacetic acid (TFA) benchchem.commedchemexpress.comchemimpex.comiris-biotech.de. For this compound, the Boc group is introduced onto the gamma-amino group.

The synthesis of Fmoc-Dab(Boc)-OH involves protecting the gamma-amino group of Fmoc-Dab-OH using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically performed under alkaline conditions, often with sodium bicarbonate or sodium hydroxide (B78521) to maintain a pH between 7.5 and 9, in a mixture of organic solvent (e.g., acetone, DMF, DCM) and water benchchem.comgoogle.commedchemexpress.comchemimpex.comiris-biotech.desigmaaldrich.com. For example, reacting Fmoc-Dab-OH with Boc₂O in acetone/water with NaOH to adjust the pH to 7.5-8 yields Fmoc-Dab(Boc)-OH with high purity and yield, often around 85% google.com. The reaction typically proceeds at room temperature or 0-10°C for several hours benchchem.comgoogle.com. The Boc group is stable to piperidine (B6355638), which is used to remove the Fmoc group, and can be selectively removed with TFA, allowing for orthogonal deprotection strategies in peptide synthesis sigmaaldrich.comsigmaaldrich.com.

Allyloxycarbonyl (Alloc) Protection and Palladium-Catalyzed Deprotection

The allyloxycarbonyl (Alloc) group is another valuable protecting group for amines, offering orthogonality to both Fmoc and Boc strategies iris-biotech.deiris-biotech.deiris-biotech.de. Its key advantage lies in its selective removal under mild conditions via palladium-catalyzed reactions, often using palladium(0) catalysts in the presence of a hydride donor like tributyltin hydride or sodium borohydride (B1222165) iris-biotech.deepfl.chuva.nl.

The synthesis of Fmoc-Dab(Alloc)-OH involves the reaction of Fmoc-Dab-OH with allyloxycarbonyl chloride or a similar reagent. The Alloc group is stable to piperidine (Fmoc removal) and TFA (Boc removal), making it suitable for complex synthetic schemes sigmaaldrich.comiris-biotech.de. Palladium-catalyzed deprotection, such as the Guibé method using Pd(PPh₃)₄ and tributyltin hydride, can efficiently cleave the Alloc group sigmaaldrich.comiris-biotech.deuva.nl. This method allows for the introduction of new acyl groups or direct peptide bond formation in a one-pot process uva.nl. The Alloc group is also compatible with Boc/Bzl and Z protecting groups iris-biotech.de.

Benzyloxycarbonyl (Z) Protection Methodologies

The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group, typically removed by catalytic hydrogenation (e.g., H₂ with Pd/C) or strong acids like HBr in acetic acid nih.govresearchgate.net. While commonly used in Boc/Bn peptide synthesis strategies, it can also be employed for orthogonal protection in Fmoc chemistry.

The synthesis of Fmoc-Dab(Z)-OH would involve protecting the gamma-amino group of Fmoc-Dab-OH with the Z group. This is often achieved using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. The Z group is stable to Fmoc deprotection conditions (piperidine) and Boc deprotection conditions (TFA), allowing for its selective removal via hydrogenation, which is orthogonal to both researchgate.net. However, care must be taken as hydrogenation can affect other functional groups in complex molecules.

Methyltrityl (Mtt) Protection and Associated Challenges

The 4-methyltrityl (Mtt) group is a bulky trityl-type protecting group that offers orthogonality to Fmoc and Boc strategies. It is typically removed under mild acidic conditions, such as dilute TFA in dichloromethane (DCM) or a mixture of DCM, HFIP, TFE, and TES sigmaaldrich.comsigmaaldrich.comnih.gov. The Mtt group is preferred over the trityl (Trt) group for side-chain protection due to its slightly lower basicity and greater steric bulk, which can influence reactivity and selectivity researchgate.net.

The synthesis of Fmoc-Dab(Mtt)-OH involves reacting Fmoc-Dab-OH with Mtt chloride. However, studies have highlighted significant challenges with the incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis (SPPS). It has been observed that this derivative can undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency rsc.orgrsc.org. While alternative coupling reagents and protocols, such as using DEPBT with preincubation, can facilitate its incorporation, the potential for lactamization makes it a less straightforward choice compared to other orthogonally protected amino acids rsc.org.

1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) Protection for Site-Specific Functionalization

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a highly useful protecting group for site-specific functionalization in peptide synthesis. It is orthogonal to both Fmoc and Boc/Alloc/Z groups and is selectively removed using hydrazine (B178648) hydrate (B1144303) in DMF sigmaaldrich.comontosight.aisigmaaldrich.comwuxiapptec.comiris-biotech.deadvancedchemtech.combachem.com. The ivDde group is known for its stability to piperidine and TFA, and it is less prone to migration compared to the related Dde group sigmaaldrich.comsigmaaldrich.com.

The synthesis of Fmoc-Dab(ivDde)-OH involves the protection of the gamma-amino group of Fmoc-Dab-OH with the ivDde moiety. This protected amino acid is particularly valuable for constructing branched peptides, cyclic peptides, and for introducing modifications at specific positions within a peptide sequence sigmaaldrich.comontosight.ai. The selective removal of the ivDde group with hydrazine allows for the unmasking of the gamma-amino group while leaving other protecting groups intact, facilitating subsequent coupling or modification reactions sigmaaldrich.comontosight.aisigmaaldrich.combachem.com. The ivDde group's stability and selective cleavage make it a cornerstone of the Fmoc/ivDde strategy for complex peptide synthesis sigmaaldrich.com.

Integration of H Dab Fmoc Oh into Advanced Peptide and Peptidomimetic Construction

Solid-Phase Peptide Synthesis (SPPS) Protocols Employing H-Dab(Fmoc)-OH

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the predominant method for assembling peptides, and the incorporation of this compound follows the standard SPPS workflow of iterative deprotection and coupling steps. The process begins with the attachment of the first Fmoc-protected amino acid to a solid support resin. Subsequently, the Nα-Fmoc protecting group is removed, typically with a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF), exposing a free amine for the next coupling reaction. This cycle is repeated until the desired peptide sequence is assembled.

The choice of coupling reagent is critical for ensuring the efficient incorporation of this compound and other amino acids into the growing peptide chain. These reagents activate the carboxylic acid group of the incoming amino acid to facilitate the formation of a stable amide bond with the free amine of the resin-bound peptide.

Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts. bachem.compeptide.comsigmaaldrich.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are effective but can lead to the formation of insoluble urea byproducts, which can complicate purification in solution-phase synthesis. bachem.compeptide.com In SPPS, DIC is often preferred as its urea byproduct is more soluble. bachem.com To minimize the risk of racemization, carbodiimides are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®. bachem.compeptide.com

Phosphonium salts , such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient and generate water-soluble byproducts, simplifying the workup process. sigmaaldrich.comchempep.com They are particularly useful for coupling sterically hindered amino acids. chempep.com

Aminium/Uronium salts , including HBTU, TBTU, and HATU, are among the most popular coupling reagents in modern SPPS due to their high reactivity and the formation of soluble byproducts. bachem.comsigmaaldrich.com HATU, which forms a highly reactive OAt-ester, is especially effective for difficult couplings, including those involving N-methyl amino acids. bachem.comsigmaaldrich.com COMU, an Oxyma-based aminium salt, offers comparable efficiency to HATU with the added benefits of being non-explosive and having better solubility. bachem.com

The selection of the optimal coupling reagent and conditions often depends on the specific peptide sequence and the steric hindrance of the amino acids being coupled. For routine couplings, TBTU or HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA) is often sufficient. chempep.com However, for more challenging couplings, more potent reagents like HATU or COMU may be necessary to achieve high yields. bachem.comchempep.com

Reagent ClassExamplesKey CharacteristicsCommon Applications
CarbodiimidesDCC, DICOften used with additives (e.g., HOBt, Oxyma Pure) to reduce racemization. bachem.compeptide.comGeneral peptide synthesis. DIC is preferred for SPPS due to the solubility of its urea byproduct. bachem.com
Phosphonium SaltsBOP, PyBOPHigh coupling efficiency, water-soluble byproducts. sigmaaldrich.comchempep.comRoutine SPPS, difficult couplings, and cyclizations. sigmaaldrich.comchempep.com
Aminium/Uronium SaltsHBTU, TBTU, HATU, COMUVery popular for SPPS due to high reactivity and soluble byproducts. bachem.comsigmaaldrich.comHATU and COMU are particularly effective for sterically hindered couplings. bachem.comsigmaaldrich.com

Despite the availability of highly efficient coupling reagents, challenges in coupling efficiency can arise during the synthesis of "difficult sequences." These challenges are often attributed to peptide chain aggregation, which can hinder the accessibility of the N-terminal amine to the activated amino acid. luxembourg-bio.com

Strategies to mitigate these issues include:

Use of Chaotropic Agents: Adding salts like LiCl to the reaction mixture can help to disrupt secondary structures and improve solvation of the peptide chain.

Elevated Temperatures: Performing the coupling reaction at higher temperatures can help to break up aggregates and increase reaction rates.

Microwave-Assisted SPPS: Microwave irradiation can significantly accelerate both the deprotection and coupling steps, often leading to higher purity and yields for difficult sequences.

Introduction of Backbone-Modifying Units: Incorporating pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids can disrupt the hydrogen bonding networks that lead to aggregation. luxembourg-bio.com

Another challenge specific to certain protected diaminobutyric acid derivatives, such as Fmoc-Dab(Mtt)-OH, is the potential for lactamization under various coupling conditions, leading to poor incorporation efficiency. nih.govresearchgate.net While this side reaction is less of a concern for this compound where the side chain is also Fmoc-protected, it highlights the importance of carefully selecting protecting groups and coupling conditions to avoid unwanted side reactions.

The deprotection proceeds via a two-step β-elimination mechanism. nih.gov A base, typically a secondary amine like piperidine, abstracts the acidic proton at the C9 position of the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is then trapped by the amine. nih.gov

The kinetics of Fmoc deprotection can be influenced by several factors, including the choice of base, its concentration, and the solvent. While piperidine is the most commonly used base, alternatives such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can offer faster deprotection, which can be advantageous for difficult sequences. peptide.com However, DBU is a non-nucleophilic base and is often used with a nucleophilic scavenger to trap the DBF byproduct. peptide.com The concentration of the base also plays a role; studies have shown that with piperidine concentrations of 5% or higher, Fmoc removal is typically complete within a few minutes. researchgate.net

Incomplete deprotection can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. nih.gov Therefore, it is crucial to ensure that the deprotection reaction goes to completion by using appropriate reagents, reaction times, and monitoring the reaction when necessary.

Synthesis of Branched Peptides Utilizing this compound as a Core Scaffold

The bifunctional nature of this compound, with its α-amino group and a side-chain amino group, makes it an ideal building block for the synthesis of branched peptides. chempep.com After incorporating this compound into a linear peptide chain via its α-amino group, the side-chain Fmoc group can be selectively deprotected to expose a new site for peptide chain elongation.

This orthogonal protection strategy allows for the construction of peptides with multiple branches, which have applications in drug delivery, vaccine development, and as multivalent ligands. The synthesis of branched peptides typically involves the following steps:

Synthesis of the main peptide backbone on a solid support.

Incorporation of this compound at the desired branching point.

Selective deprotection of the side-chain Fmoc group of the Dab residue, leaving other protecting groups intact. This is typically achieved using a mild base, such as piperidine in DMF.

Elongation of the peptide chain from the newly exposed side-chain amine using standard SPPS protocols.

This approach can be repeated to create highly complex, dendrimeric peptide structures.

Methodologies for Cyclic Peptide Synthesis Incorporating this compound

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. This compound can be incorporated into cyclic peptide structures through several methodologies, including head-to-tail, side-chain-to-side-chain, and head-to-side-chain cyclization.

For side-chain-to-side-chain or head-to-side-chain cyclization, the side chain of the Dab residue provides a convenient handle for forming the cyclic structure. The general strategy involves:

Assembling the linear peptide precursor on a solid support, incorporating this compound and another amino acid with a reactive side chain (e.g., aspartic acid, glutamic acid, or another Dab residue).

Selective deprotection of the side-chain protecting groups of the two residues that will form the cyclic bridge.

On-resin cyclization by forming an amide bond between the deprotected side chains. This is typically achieved using standard peptide coupling reagents.

Cleavage of the cyclic peptide from the resin and removal of any remaining protecting groups.

The choice of protecting groups for the side chains is crucial to ensure orthogonality and allow for their selective removal without affecting the rest of the peptide.

Site-Specific Side-Chain Modification in Peptide Sequences

The side-chain amine of the Dab residue, once deprotected, serves as a versatile point for site-specific modifications. This allows for the introduction of a wide range of functionalities, including:

Fluorophores and Quenchers: For creating fluorescently labeled peptides for use in bioassays and imaging studies.

Biotin: For immobilization of the peptide on streptavidin-coated surfaces.

Polyethylene Glycol (PEG) Chains: For improving the pharmacokinetic properties of therapeutic peptides.

Small Molecule Drugs: For creating peptide-drug conjugates for targeted drug delivery.

Lipids: For enhancing membrane permeability and cellular uptake.

The modification is typically performed after the peptide has been fully assembled on the solid support. The side-chain Fmoc group of the Dab residue is selectively removed, and the desired molecule, often pre-activated, is then coupled to the exposed amine. This approach provides precise control over the location and stoichiometry of the modification, which is essential for creating well-defined and functional peptide conjugates.

Research Applications in Biomolecular Engineering and Chemical Biology

Development of Peptide-Based Modulators of Protein Interactions and Enzyme Activity

Peptides that can modulate protein-protein interactions (PPIs) and enzyme activity are of great interest in drug discovery and chemical biology. d-nb.infonih.govfrontiersin.org H-Dab(Fmoc)-OH plays a significant role in the development of such peptides by providing a means to introduce conformational constraints or to attach pharmacophores that can enhance binding affinity and specificity. d-nb.infonih.gov

For instance, the introduction of bulky or charged groups on the Dab side chain can be used to probe the steric and electrostatic requirements of a protein's binding pocket. This information is invaluable for the rational design of peptidomimetics and small-molecule inhibitors. The ability to systematically vary the side chain of the Dab residue allows for the fine-tuning of a peptide's activity, leading to the identification of potent and selective inhibitors of enzymes or protein-protein interactions.

Peptide Bioconjugation Strategies Utilizing this compound Derivatives

The side-chain amine of this compound, after deprotection, provides a versatile handle for a wide range of bioconjugation reactions. sigmaaldrich.comnih.gov This allows for the site-specific labeling of peptides with fluorophores, radiolabels, or other functional moieties. The orthogonality of the Fmoc protecting group is once again crucial, as it allows for the selective modification of the Dab side chain without interfering with other functional groups in the peptide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for bioconjugation. acs.orgnih.govrsc.orgnih.gov Derivatives of this compound where the side-chain amine is modified with an azide (B81097) or an alkyne group are valuable reagents for this purpose. For example, Nγ-azido-Dab(Boc)-OH can be incorporated into a peptide sequence. medchemexpress.com Following the completion of the peptide synthesis and deprotection, the azide group can be specifically reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. medchemexpress.com This strategy has been used to attach a wide variety of functional groups to peptides with high specificity and yield.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Applications

Strain-promoted alkyne-azide cycloaddition (SPAAC) is an alternative to CuAAC that does not require a cytotoxic copper catalyst, making it particularly suitable for applications in living systems. nih.govmagtech.com.cn In this approach, a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), reacts rapidly with an azide. medchemexpress.comnih.govmagtech.com.cnmedchemexpress.eu this compound derivatives functionalized with an azide can be incorporated into peptides and subsequently reacted with a strained alkyne-modified molecule via SPAAC. medchemexpress.commedchemexpress.eu This has proven to be a powerful tool for in vivo imaging and for studying the dynamics of peptides in a cellular context. The bioorthogonal nature of the SPAAC reaction ensures that the labeling occurs with high specificity, without interfering with native biological processes.

Contributions to the Synthesis of Peptide Libraries for Research Screening

The modular nature of peptide synthesis makes it well-suited for the creation of large combinatorial libraries for screening purposes. delivertherapeutics.com this compound and its derivatives are valuable components in the construction of such libraries. By incorporating this compound at a specific position, a point of diversity can be introduced. After deprotection of the side-chain amine, a variety of building blocks can be coupled to it, leading to a library of peptides with diverse side-chain modifications at that position.

This approach allows for the rapid exploration of the structure-activity relationship (SAR) of a peptide. By screening these libraries against a biological target, researchers can identify modifications that enhance activity, stability, or other desired properties. The use of this compound in this context significantly expands the chemical space that can be explored in a peptide library, increasing the probability of discovering novel and potent bioactive peptides.

Studies on Structural Conformation and Stability of Peptides Incorporating Diaminobutyric Acid

The incorporation of non-proteinogenic amino acids like diaminobutyric acid can have a significant impact on the conformational properties and stability of peptides. nih.govnih.govresearchgate.netsigmaaldrich.com The shorter side chain of Dab compared to lysine (B10760008) can influence local peptide backbone conformation. Studies have shown that the introduction of Dab can affect the formation and stability of secondary structures such as α-helices and β-turns. nih.govnih.gov

Analytical and Characterization Methodologies in Research Involving H Dab Fmoc Oh

Spectroscopic Analysis for Structural Elucidation of Synthesized Products

Spectroscopic techniques are indispensable for confirming the molecular structure and integrity of H-Dab(Fmoc)-OH and its derivatives or peptide products synthesized using it. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic connectivity and environment within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed.

¹H NMR: This technique reveals the presence and environment of hydrogen atoms. Characteristic signals from the Fmoc protecting group, including the aromatic protons (typically in the δ 7.0-7.8 ppm range) and the methine proton of the fluorene (B118485) ring, are observed. The aliphatic protons of the diaminobutyric acid backbone and any side-chain modifications (like Boc or methyl groups, if present in related derivatives) also yield distinct signals, allowing for confirmation of the amino acid's structure and the presence of the Fmoc group benchchem.comnih.govresearchgate.net.

¹³C NMR: This method provides information on the carbon skeleton. Key signals include those from the carbonyl carbons of the Fmoc group and the carboxylic acid, as well as the aliphatic carbons of the amino acid. The presence of the characteristic Fmoc peaks, along with the expected chemical shifts for the amino acid backbone carbons, confirms the compound's identity nih.govacs.org.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and provides insights into its fragmentation patterns, aiding in structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are widely used. ESI-MS can detect the protonated or deprotonated molecular ion ([M+H]⁺ or [M-H]⁻), confirming the molecular mass of this compound or its derivatives nih.govresearchgate.net. LC-MS is particularly useful for analyzing reaction mixtures, identifying impurities, and confirming the mass of isolated products after chromatographic separation benchchem.comresearchgate.net. Fragmentation studies (MS/MS) can further elucidate structural features by analyzing the characteristic fragments produced upon collision-induced dissociation (CID) nih.govucdavis.edu. For instance, fragments arising from the loss of the Fmoc group or parts of the amino acid side chain can be observed.

Infrared (IR) Spectroscopy: While not always the primary tool for full structural elucidation, FTIR can confirm the presence of key functional groups. For Fmoc-protected amino acids, characteristic absorption bands are observed for the Fmoc carbonyl group (C=O stretch) around 1680-1700 cm⁻¹ and C-O stretching vibrations associated with the protecting group benchchem.com.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for isolating this compound from reaction mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is the most common technique.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC): HPLC systems, equipped with UV detectors, are routinely used to assess the purity of Fmoc-protected amino acids. The Fmoc group's inherent UV absorbance (typically monitored at wavelengths like 210, 220, 254, or 280 nm) facilitates sensitive detection teledyneisco.comnih.govnih.govresearchgate.netrsc.org.

Purification: RP-HPLC is highly effective for purifying Fmoc-amino acids. Using stationary phases like C18 or C8 columns and mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) gradients in water with a small percentage of trifluoroacetic acid (TFA), compounds can be separated based on their hydrophobicity teledyneisco.comnih.govnih.govphenomenex.comdovepress.com. The Fmoc group's presence often leads to distinct retention times and sharp peaks due to its UV-active nature teledyneisco.com.

Purity Assessment: Analytical RP-HPLC is used to determine the percentage purity of synthesized this compound or related compounds. A high purity level, often exceeding 97% or even 100% for well-purified samples, is critical for successful peptide synthesis ajpamc.comsigmaaldrich.comsigmaaldrich.com. RP-HPLC can resolve impurities, including unreacted starting materials, side products, or incompletely protected species. Chiral HPLC methods are also employed to ensure enantiomeric purity, which is paramount for stereochemically defined peptide synthesis phenomenex.comphenomenex.com.

Quantitative Assays for Monitoring Reaction Progress and Amino Acid Loading

Quantitative assays are vital for monitoring the progress of reactions involving this compound, such as its synthesis, coupling to resins, or deprotection steps.

Fmoc Quantification: The Fmoc group can be quantitatively cleaved from the amino acid or peptide using reagents like piperidine (B6355638) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The cleavage releases dibenzofulvene (DBF) or its adducts, which are highly UV-absorbent and can be quantified spectrophotometrically.

UV-Vis Spectrophotometry: After Fmoc cleavage, the resulting dibenzofulvene adduct is measured at specific wavelengths, typically around 289 nm, 301 nm, or 300 nm, using known molar absorption coefficients mdpi.comrsc.orgresearchgate.netnih.gov. This method allows for the determination of the amount of Fmoc group present, which directly correlates to the loading capacity of a resin or the concentration of the Fmoc-protected amino acid in a reaction mdpi.comrsc.orgresearchgate.net. For example, molar absorption coefficients of approximately 7800 dm³ mol⁻¹ cm⁻¹ at 300 nm are commonly used rsc.org.

Ninhydrin (B49086) Test: The ninhydrin test is a classic colorimetric assay used to detect the presence of primary and secondary amines, including free amino groups in amino acids and peptides.

Monitoring Deprotection: In solid-phase peptide synthesis (SPPS), the ninhydrin test is frequently used to confirm the complete removal of the Fmoc protecting group from the resin-bound amino acid. A positive test (indicated by a blue or purple color, known as Ruhemann's purple) signifies the presence of free amino groups, indicating successful deprotection and readiness for the next coupling step microbenotes.combiologynotesonline.comescholarship.org. Conversely, a negative test suggests incomplete deprotection.

Amino Acid Detection: The test relies on the reaction of ninhydrin with amino acids, typically under heating, to form a colored product whose intensity is proportional to the amino acid concentration microbenotes.combiologynotesonline.commdpi.com. While primarily qualitative for monitoring deprotection, variations of the ninhydrin reaction can be used for quantitative analysis of amino acids mdpi.comnih.gov.

Compound List

this compound

L-2,4-diaminobutyric acid (L-Dab)

Fmoc-Gly-OH

Fmoc-Dab(Boc)-OH

Fmoc-L-Dab(Boc,Me)-OH

Fmoc-Dab(Fmoc)-OH

Fmoc-Dab(Mtt)-OH

Fmoc-N-Me-AA-OH

Fmoc-N-Me-βAla-OH

Fmoc-N-Me-Thr(tBu)-OH

Fmoc-Thr(tBu)-OH

Fmoc-βAla-OH

Fmoc-Asp(OtBu)-OH

Fmoc-Tyr(tBu)-OH

Fmoc-Asn(Trt)-OH

Fmoc-Gln(Trt)-OH

Fmoc-Dab-OH

Fmoc-Lys(Boc)-OH

Fmoc-Phe(4-aza-C60)-OH

Fmoc-L-b-Homoarg

Fmoc-protected 1,6-diaminohexane

N-Fmoc-4-pinacolatoborono-l-phenylalanine

Fmoc-Cys-OEt

Fmoc-D-Dab(Boc)-OH

Boc-D-Dab(Fmoc)-OH

Fmoc-D-Dab(Boc)-OH

Boc-Dab(Fmoc)-OH

Fmoc-Lys(Pbf)-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Leu-OH

Fmoc-protected isoleucine amino acid stereoisomers (Fmoc-Ile, Fmoc-allo-Ile, Fmoc-D-Ile, Fmoc-D-allo-Ile)

Fmoc-protected lysine (B10760008)

Fmoc-protected α-aminobutyric acid

Fmoc-l-Nle(εNHCOCH3)-OH

Fmoc-l-Nle(εNHCOCF3)-OH

Fmoc-Dab-OH

Dibenzofulvene (DBF)

Future Directions and Emerging Research Perspectives

Advanced Automation in Peptide Synthesis Featuring H-Dab(Fmoc)-OH

The automation of solid-phase peptide synthesis has revolutionized the production of peptides, enabling higher throughput, improved reproducibility, and the synthesis of longer and more complex sequences. americanpeptidesociety.orgbeilstein-journals.org These advancements are particularly beneficial for the incorporation of non-standard amino acids like this compound, which may require optimized coupling protocols.

Modern automated peptide synthesizers offer features such as microwave-assisted synthesis and real-time monitoring of reaction progress, which can significantly reduce cycle times and improve coupling efficiencies. researchgate.net For a building block like this compound, where steric hindrance or side reactions could be a concern, the precise control over reaction temperature and time offered by automation is invaluable.

Flow chemistry is another emerging technology that is being applied to peptide synthesis. scispace.comvapourtec.compentelutelabmit.com In a flow-based system, reagents are continuously passed through a reactor containing the solid support. This approach offers several advantages, including improved heat and mass transfer, reduced reagent consumption, and the potential for in-line purification. The integration of this compound into automated flow-based platforms could enable the rapid and efficient production of Dab-containing peptides for various applications.

High-throughput peptide synthesis platforms, often employing robotic systems, allow for the parallel synthesis of hundreds or even thousands of peptides. efficient-robotics.combath.ac.uk This technology is crucial for the screening of peptide libraries to identify candidates with desired biological activities. The inclusion of this compound in these libraries can significantly expand the chemical diversity and lead to the discovery of novel peptide-based therapeutics.

Automation TechnologyKey Advantages for this compound Incorporation
Microwave-Assisted SPPS Faster reaction kinetics, improved coupling efficiency, reduced side reactions. researchgate.net
Flow Chemistry Enhanced control over reaction parameters, potential for continuous manufacturing, reduced waste. scispace.comvapourtec.compentelutelabmit.com
Robotic High-Throughput Synthesis Parallel synthesis of large peptide libraries, rapid screening and optimization. efficient-robotics.combath.ac.uk

Future developments in automation will likely focus on the integration of artificial intelligence and machine learning algorithms to optimize synthesis protocols in real-time, further enhancing the efficiency and reliability of incorporating specialized amino acids like this compound.

Computational Modeling of this compound Reactivity and Peptide Conformation

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of Dab-containing peptides. nih.govmdpi.com These simulations can reveal how the shorter side chain and the additional positive charge of the protonated Dab residue influence peptide folding, stability, and interaction with biological targets. Understanding these conformational effects is crucial for the rational design of peptides with specific secondary structures, such as β-hairpins, where Dab can be used to introduce stabilizing cross-strand interactions. mdpi.com

Quantum mechanics (QM) calculations can provide detailed information about the electronic structure and reactivity of this compound. nih.govbohrium.com These methods can be used to model the acylation reaction during peptide coupling, helping to optimize reaction conditions and predict potential side reactions. For instance, QM calculations could be used to investigate the propensity of the Fmoc-Dab(Mtt)-OH building block to undergo lactamization, a known side reaction that can reduce coupling efficiency. nih.gov

Computational MethodApplication to this compound and Dab-Containing Peptides
Molecular Dynamics (MD) Simulations Predicting peptide conformation, studying folding and stability, modeling interactions with target molecules. nih.govmdpi.com
Quantum Mechanics (QM) Calculations Investigating reaction mechanisms, predicting reactivity and side reactions, understanding electronic properties. nih.govbohrium.com
Protein-Peptide Docking Predicting the binding mode of Dab-containing peptides to their biological targets. nih.gov

The integration of computational modeling with experimental data is a powerful approach for accelerating the design and development of novel Dab-containing peptides. As computational methods become more accurate and efficient, their role in guiding the synthesis and application of peptides incorporating this compound will continue to grow.

Expanding the Scope of Bioconjugation and Ligation Strategies

The side-chain amino group of diaminobutyric acid provides a unique handle for the chemical modification of peptides through bioconjugation and ligation reactions. nih.gov These strategies allow for the attachment of various moieties, such as fluorescent dyes, imaging agents, drug molecules, and polymers, to tailor the properties of the peptide for specific applications.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and chemoselective reaction that is well-suited for peptide modification. nih.govqyaobio.comcreative-peptides.combachem.combachem.com The side chain of Dab can be readily functionalized with an azide (B81097) or an alkyne, allowing for its participation in click reactions. This enables the straightforward conjugation of a wide range of molecules to the peptide scaffold.

Native chemical ligation (NCL) is another powerful technique for the synthesis of large peptides and proteins by joining together smaller, unprotected peptide fragments. While NCL traditionally involves a C-terminal thioester and an N-terminal cysteine, variations of this chemistry could potentially utilize the side chain of Dab for chemoselective ligation.

Recent research has demonstrated the use of diaminobutanoic acid dendrons as carriers for the delivery of antisense peptide nucleic acids (PNAs) into Gram-negative bacteria. acs.org This highlights the potential of using Dab-containing structures as scaffolds for the construction of more complex and functional biomolecules.

Ligation/Conjugation StrategyApplication for Dab-Containing Peptides
Click Chemistry (CuAAC) Site-specific attachment of fluorophores, drugs, and other functional molecules. nih.govqyaobio.comcreative-peptides.combachem.combachem.com
Chemoselective Ligation Formation of branched or cyclic peptides, synthesis of peptide-drug conjugates. nih.gov
Dendrimer Synthesis Creation of multivalent scaffolds for drug delivery and targeted therapies. acs.org

The development of new and more efficient bioconjugation and ligation strategies that are compatible with the unique reactivity of the Dab side chain will continue to expand the utility of this compound in the creation of novel peptide-based materials and therapeutics.

Q & A

Q. Basic

  • Storage : Long-term stability requires storage at -20°C ; for extended periods (≥6 months), -80°C is recommended. Avoid repeated freeze-thaw cycles to prevent degradation.
  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM). For improved solubility, briefly heat to 37°C with sonication. Avoid aqueous buffers unless pre-dissolved in DMSO .

What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be analyzed?

Q. Basic

  • NMR : Analyze proton environments (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, Dab backbone protons at 1.5–4.0 ppm).
  • HPLC-MS : Verify purity (>98%) and molecular weight (e.g., C₃₄H₃₀N₂O₆, MW 562.6 g/mol via ESI-MS).
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and Fmoc aromatic C-H bending .

How can orthogonal protection strategies be implemented using this compound to enable selective modifications in peptide synthesis?

Advanced
Orthogonal protection involves pairing Fmoc with acid-labile (e.g., Alloc) or photolabile (e.g., Dnp) groups on Dab’s secondary amine:

  • Alloc deprotection : Use Pd(PPh₃)₄ and phenylsilane in DCM to selectively remove Alloc without affecting Fmoc.
  • Dnp removal : Irradiate at 350 nm to cleave the 2,4-dinitrophenyl group.
    This enables sequential functionalization, such as click chemistry (azide-alkyne) or bioconjugation post-SPPS .

What analytical methods are most effective for identifying and quantifying byproducts during Fmoc protection of H-Dab-OH?

Q. Advanced

  • HPLC-MS : Resolve and quantify impurities like Fmoc-β-Ala-OH (a common side product from Fmoc-OSu reagents). Use gradient elution (5–95% acetonitrile in 0.1% TFA) with UV detection at 220 nm.
  • Mechanistic studies : Track elimination/rearrangement pathways via LC-MS/MS fragmentation patterns .

How can coupling efficiency of this compound in SPPS be optimized, particularly in the presence of steric hindrance?

Q. Advanced

  • Coupling agents : Use HATU or PyBOP with DIEA (2–4 equivalents) to activate the carboxylate.
  • Temperature : Perform couplings at 50°C to reduce steric effects.
  • Monitoring : Conduct Kaiser tests or FT-IR to detect free amines. If incomplete, repeat coupling with fresh reagents.
  • Deprotection : Optimize Fmoc removal with 20% piperidine in DMF (2 × 5 min) to minimize side reactions .

What role does this compound play in the design of self-assembling peptide-based biomaterials, and what methodologies assess its assembly?

Advanced
The Fmoc group enhances hydrophobicity and π-π stacking, promoting self-assembly into hydrogels or fibrils. Methodologies include:

  • Dynamic light scattering (DLS) : Measure hydrodynamic radius during aggregation.
  • Circular dichroism (CD) : Monitor secondary structure (e.g., β-sheet formation).
  • Cryo-TEM : Visualize nanofiber morphology. Applications range from drug delivery scaffolds to bioactive coatings .

How do solvent polarity and pH influence the conformational stability of this compound in peptide synthesis?

Q. Advanced

  • Solvent polarity : High polarity (e.g., DMF) stabilizes the zwitterionic form, improving solubility. Low polarity (e.g., THF) may induce aggregation.
  • pH effects : Below pH 3, protonation of the Dab side chain reduces nucleophilicity, slowing acylation. Above pH 8, deprotonation increases reactivity but risks Fmoc cleavage. Use buffered solutions (pH 6–7) for SPPS .

What strategies mitigate racemization during the incorporation of this compound into peptide sequences?

Q. Advanced

  • Low-temperature coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization.
  • Additives : Include HOBt or Oxyma to suppress epimerization.
  • Chiral HPLC : Monitor enantiomeric purity post-synthesis using a Chirobiotic T column .

How is this compound utilized in the synthesis of branched or cyclic peptides?

Q. Advanced

  • Branched peptides : Use orthogonal protection to functionalize Dab’s side chain amine with azide/alkyne groups for CuAAC click chemistry.
  • Cyclization : Employ intramolecular amidation via HATU activation under high dilution (0.1 mM). Confirm cyclization success via MALDI-TOF MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.